tert-Butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate
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Overview
Description
tert-Butyl 5-(hydroxymethyl)-2-azaspiro[33]heptane-2-carboxylate is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a seven-membered ring and a three-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate with formaldehyde in the presence of a base to introduce the hydroxymethyl group . The reaction conditions often include a solvent such as methanol or ethanol and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of tert-butyl 5-carboxy-2-azaspiro[3.3]heptane-2-carboxylate.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted spirocyclic compounds.
Scientific Research Applications
tert-Butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the spirocyclic structure provides rigidity, which can enhance the binding affinity to target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
- tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate
Uniqueness
tert-Butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug design.
Properties
CAS No. |
1341036-42-7 |
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Molecular Formula |
C12H21NO3 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl 7-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-12(8-13)5-4-9(12)6-14/h9,14H,4-8H2,1-3H3 |
InChI Key |
GKUQQNJZWZMEOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC2CO |
Origin of Product |
United States |
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